molecular formula C8H12O3 B2560007 3-Isopropyl-3-methyldihydrofuran-2,5-dione CAS No. 877825-68-8

3-Isopropyl-3-methyldihydrofuran-2,5-dione

Cat. No.: B2560007
CAS No.: 877825-68-8
M. Wt: 156.181
InChI Key: CRWBPFAFNCRLIS-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Dihydrofuran-2,5-dione Chemistry

The chemistry of dihydrofuran-2,5-diones, or succinic anhydrides, has its roots in the early days of organic chemistry. Historically, succinic acid itself was first obtained from the distillation of amber. wikipedia.org The corresponding anhydride (B1165640) was later prepared through the dehydration of succinic acid, a reaction that can be achieved using various dehydrating agents like acetyl chloride or phosphoryl chloride, or through thermal methods. wikipedia.org

Industrially, succinic anhydride is produced via the catalytic hydrogenation of maleic anhydride. wikipedia.org The fundamental reactivity of the succinic anhydride ring, characterized by the electrophilicity of its carbonyl carbons, has made it a valuable building block in organic synthesis. wikipedia.org This reactivity allows for ring-opening reactions with a variety of nucleophiles, including alcohols and amines, to form monoesters and amides, respectively. These reactions are foundational in the synthesis of polymers, resins, and pharmaceuticals. researchgate.netchemicalbook.com

Over the years, research has expanded to include a wide range of substituted succinic anhydrides. The introduction of substituents on the furan (B31954) ring allows for the fine-tuning of the molecule's physical and chemical properties, leading to a diverse array of applications, from sizing agents in the paper industry to components in the formulation of lubricating oils. googleapis.comgoogle.com

Structural Characteristics and Stereochemical Considerations within 3-Isopropyl-3-methyldihydrofuran-2,5-dione

The structure of 3-Isopropyl-3-methyldihydrofuran-2,5-dione is defined by a five-membered dihydrofuran ring containing two carbonyl groups at positions 2 and 5. The key feature of this molecule is the presence of two different alkyl substituents, an isopropyl group and a methyl group, both attached to the same carbon atom at the 3-position. This substitution pattern results in the formation of a quaternary stereocenter.

The presence of this chiral center means that 3-Isopropyl-3-methyldihydrofuran-2,5-dione can exist as a pair of enantiomers, (R)-3-isopropyl-3-methyldihydrofuran-2,5-dione and (S)-3-isopropyl-3-methyldihydrofuran-2,5-dione. The spatial arrangement of the isopropyl and methyl groups around the C3 carbon is critical in determining the molecule's chiroptical properties and its interactions with other chiral molecules.

Table 1: Structural and Physicochemical Properties of Dihydrofuran-2,5-dione and a Substituted Derivative

PropertyDihydrofuran-2,5-dione3,3,4,4-Tetramethyldihydrofuran-2,5-dione
Molecular Formula C4H4O3C8H12O3
Molar Mass 100.07 g/mol 156.18 g/mol
Appearance Colorless solidWhite crystalline solid
Melting Point 119-120 °C147 °C
Boiling Point 261 °C226.1 °C

Rationale for Advanced Academic Investigation of the Compound

The academic interest in 3-Isopropyl-3-methyldihydrofuran-2,5-dione stems primarily from the presence of a quaternary stereocenter. The construction of such stereocenters is a significant challenge in synthetic organic chemistry. nih.govacs.org Molecules containing quaternary stereocenters are of great importance in medicinal chemistry and materials science due to their unique three-dimensional structures, which can lead to enhanced biological activity or novel material properties. nih.govresearchgate.net

The development of stereoselective methods for the synthesis of molecules with quaternary centers is an active area of research. acs.org Therefore, 3-Isopropyl-3-methyldihydrofuran-2,5-dione serves as a model compound for developing and evaluating new synthetic strategies. The ability to selectively synthesize one enantiomer over the other is a key goal in modern asymmetric synthesis.

Furthermore, the reactivity of the anhydride ring, coupled with the chirality of the molecule, makes it a potentially valuable building block for the synthesis of more complex chiral molecules. The ring-opening of the anhydride with various nucleophiles would lead to the formation of chiral carboxylic acid derivatives, which can be further elaborated into a variety of target molecules. The study of how the stereochemistry at the C3 position influences the reactivity and selectivity of these transformations is a topic of significant academic interest.

Properties

IUPAC Name

3-methyl-3-propan-2-yloxolane-2,5-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O3/c1-5(2)8(3)4-6(9)11-7(8)10/h5H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRWBPFAFNCRLIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1(CC(=O)OC1=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 3 Isopropyl 3 Methyldihydrofuran 2,5 Dione

Regioselective and Stereoselective Synthesis of the Dihydrofuran-2,5-dione Core

The foundational challenge in synthesizing 3-Isopropyl-3-methyldihydrofuran-2,5-dione lies in the construction of the dihydrofuran-2,5-dione (also known as a succinic anhydride) ring with precise control over substituent placement.

Direct Annulation and Cyclization Approaches

Direct annulation and cyclization reactions represent a powerful and atom-economical strategy for constructing the dihydrofuran-2,5-dione core. These methods typically involve the formation of the five-membered ring in a single, concerted, or tandem sequence from acyclic precursors.

One prominent approach is the ene reaction , which can form alkenyl succinic anhydrides from the reaction between maleic anhydride (B1165640) and an alkene possessing an allylic hydrogen core.ac.ukrsc.org. For the target molecule, a hypothetical precursor could be 2,3-dimethyl-1-butene reacting with maleic anhydride. However, controlling the regioselectivity to achieve the desired 3,3-disubstitution pattern is a significant challenge.

More sophisticated methods involve formal cycloadditions. For instance, a flexible annulation strategy has been developed that unites succinic anhydride and 1,3-azadienes to produce allylic 2-pyrrolidinones, which are structurally related to the target core nih.govrsc.org. While not a direct synthesis of the target, this highlights how annulation can be used to build complex, stereochemically rich heterocyclic scaffolds nih.govrsc.org.

Palladium-catalyzed cascade cyclizations offer another modern route. A concise Pd-catalyzed four-component cyclization has been shown to enable the modular synthesis of dihydrofuran scaffolds bearing quaternary carbon centers acs.org. Adapting such a methodology could potentially allow for the convergent assembly of the required fragments to form the 3-isopropyl-3-methyl substituted ring.

Dehydration of the corresponding dicarboxylic acid (2-isopropyl-2-methylsuccinic acid) is the most classical cyclization approach. This is often achieved by heating with dehydrating agents like acetic anhydride or acetyl chloride youtube.com. While effective for ring formation, this method places the entire synthetic challenge on the preparation of the stereochemically defined dicarboxylic acid precursor.

MethodPrecursorsKey FeaturesReference Example
Ene ReactionAlkene (e.g., 2,3-dimethyl-1-butene) + Maleic AnhydrideAtom-economical, forms alkenyl succinic anhydrides.Synthesis of Alkenyl Succinic Anhydrides (ASA) from oleic acid derivatives core.ac.ukrsc.org.
AnnulationSuccinic Anhydride + 1,3-AzadieneForms complex heterocyclic scaffolds with high stereocontrol.Synthesis of allylic 2-pyrrolidinones nih.govrsc.org.
Cascade CyclizationAlkynols, Aryl Iodides, CO, AminesPalladium-catalyzed, modular synthesis of dihydrofurans with quaternary centers.Four-component synthesis of dihydrofuran and pyrazoline scaffolds acs.org.
Dehydration2-isopropyl-2-methylsuccinic acidClassical and reliable ring-closing method.General synthesis of succinic anhydride from succinic acid using acetic anhydride youtube.com.

Strategic Alkylation and Functionalization at C3 (Specific to 3-Isopropyl-3-methyl Substitution)

An alternative to building the substituted ring directly is to functionalize a pre-existing dihydrofuran-2,5-dione or a related precursor at the C3 position. This approach requires methods that can introduce two different alkyl groups (isopropyl and methyl) at the same carbon atom, often sequentially.

The primary challenge is that direct alkylation of succinic anhydride itself is difficult. A more common strategy involves the alkylation of enolates derived from succinate esters or related species. For example, the enolate of dimethyl succinate can be sequentially alkylated, first with an isopropyl halide and then with a methyl halide (or vice versa). Subsequent hydrolysis of the ester groups followed by cyclization would yield the target anhydride. Controlling this dialkylation without side reactions can be complex.

A more advanced strategy is the asymmetric phase-transfer-catalyzed γ-alkylation of phthalide 3-carboxylic esters, which provides access to 3,3-disubstituted phthalide derivatives—a system analogous to the target structure acs.org. This method has proven effective for introducing unfunctionalized groups at a quaternary chiral center, achieving good yields and enantioselectivities acs.org. Applying this principle to a succinic anhydride precursor could provide a viable route to the chiral target.

Furthermore, catalytic Friedel–Crafts alkylative desymmetrization of cyclohexa-2,5-dienones has been used to achieve C3-alkylation of pyrroles, demonstrating a modern approach to creating highly substituted carbon centers adjacent to a heterocyclic ring acs.org. The concepts of using advanced catalysis to control alkylation are directly relevant to the synthesis of the target molecule.

Asymmetric Synthesis and Chiral Resolution Techniques

Creating the single stereocenter in 3-Isopropyl-3-methyldihydrofuran-2,5-dione with a specific three-dimensional orientation (enantioselectivity) is a key objective of advanced synthesis. This can be achieved either by building the molecule asymmetrically from the start or by separating a racemic mixture of both enantiomers.

Enantioselective Catalysis for Dihydrofuran-2,5-dione Formation

Enantioselective catalysis aims to create a chiral product from non-chiral starting materials using a small amount of a chiral catalyst. For the dihydrofuran-2,5-dione core, this could involve several strategies.

One powerful technique is the desymmetrization of meso or prochiral cyclic anhydrides . Modified cinchona alkaloids have been shown to be highly effective chiral Lewis base catalysts for the asymmetric alcoholysis of such anhydrides acs.orgbrandeis.edu. For instance, reacting a prochiral 3-substituted glutaric anhydride with an alcohol in the presence of a cinchonidine-derived catalyst can yield hemiesters with high enantioselectivity (up to 99% ee) researchgate.net. While this applies to ring-opening, the principle of using chiral catalysts to differentiate between two chemically equivalent groups on a precursor is central to asymmetric synthesis.

Gold(I)-catalyzed cyclization of functionalized α-hydroxyallenes is another elegant method that furnishes 2,5-dihydrofurans with complete chirality transfer from axis to center organic-chemistry.org. A synthetic route designed to pass through a chiral allene intermediate could leverage this transformation to set the stereochemistry of the final product d-nb.infonih.govbeilstein-journals.org.

Catalytic MethodPrecursor TypeCatalyst ExampleKey Outcome
DesymmetrizationProchiral Cyclic AnhydrideModified Cinchona Alkaloids (e.g., (DHQD)₂AQN)Enantioselective ring-opening to form chiral hemiesters with high ee acs.org.
Intramolecular CyclizationChiral α-HydroxyalleneGold(III) Chloride or Chiral Gold(I)-phosphine complexFormation of chiral 2,5-dihydrofurans with excellent chirality transfer organic-chemistry.org.
Tandem ReactionsMichael acceptors and donorsChiral Oxazaborolidinium Ion (COBI)Enantioselective synthesis of related dihydrooxepines via a tandem reaction sequence nih.gov.

Diastereoselective Synthesis of Substituted Dihydrofuran-2,5-diones

When a molecule contains multiple stereocenters, diastereoselective synthesis is used to control their relative orientation. While the target molecule, 3-Isopropyl-3-methyldihydrofuran-2,5-dione, has only one stereocenter, diastereoselective methods are crucial for synthesizing complex precursors that might be used to form it.

For example, a Pd-catalyzed multicomponent reaction has been developed for the synthesis of tetracyclic succinimide derivatives containing three contiguous stereocenters with high diastereoselectivity researchgate.net. Similarly, annulation reactions between 1,3-azadienes and succinic anhydride can produce products with contiguous stereocenters with high stereochemical control rsc.org. These methods showcase how modern catalysis can precisely arrange multiple stereocenters, a capability that could be harnessed in a more extended synthesis of a complex analog of the target molecule.

Kinetic Resolution Methodologies in Anhydride Systems

Kinetic resolution is a technique used to separate a racemic mixture (a 50:50 mix of two enantiomers). It works by reacting the mixture with a chiral catalyst or reagent that reacts faster with one enantiomer than the other wikipedia.org. This leaves the unreacted starting material enriched in the slower-reacting enantiomer.

This method is highly applicable to substituted succinic anhydrides. A parallel kinetic resolution has been developed for racemic monosubstituted succinic anhydrides using a modified cinchona alkaloid catalyst brandeis.edu. This process involves the simultaneous enantioselective and regioselective alcoholysis of both enantiomers, but at different rates, leading to the formation of two different, optically active monoester products researchgate.net. This strategy dramatically improves the efficiency of the resolution brandeis.edu. For a 3,3-disubstituted anhydride like the target compound, a chiral catalyst could selectively open one enantiomer via alcoholysis, allowing for the separation of the unreacted, enantiopure anhydride.

Enzymatic reactions are also widely used for kinetic resolution. Lipases, for example, can selectively acylate or hydrolyze one enantiomer in a racemic mixture, allowing for the separation of enantiopurated starting materials and products mdpi.com.

Resolution MethodPrincipleExample ApplicationKey Feature
Kinetic Resolution (KR) One enantiomer reacts faster with a chiral reagent/catalyst, leaving the other behind.Hydrolytic kinetic resolution of epoxides using a chiral (salen)Co(III) complex wikipedia.org.Results in an enantioenriched sample of the less reactive enantiomer.
Parallel Kinetic Resolution (PKR) Both enantiomers react with a single chiral catalyst, but through different pathways or rates, to form different products.Resolution of monosubstituted succinic anhydrides with a cinchona alkaloid catalyst brandeis.edu.Maximizes the enantiomeric excess attainable for the products.
Enzymatic Resolution An enzyme selectively catalyzes a reaction on one enantiomer.Lipase-catalyzed resolution of racemic amines or alcohols wikipedia.orgmdpi.com.Often highly selective and operates under mild conditions.

Chemoenzymatic Synthesis and Biocatalytic Pathways

Chemoenzymatic synthesis, which integrates the selectivity of enzymatic catalysts with the versatility of chemical reactions, offers a powerful strategy for the construction of chiral molecules like 3-isopropyl-3-methyldihydrofuran-2,5-dione. Similarly, purely biocatalytic routes, leveraging whole-cell systems or isolated enzymes, are gaining prominence for their high efficiency and selectivity under mild conditions. dovepress.com

One hypothetical chemoenzymatic approach could involve the kinetic resolution of a racemic precursor. For instance, a racemic dialkyl-substituted succinic acid derivative could be selectively esterified using a lipase, such as Candida antarctica lipase B (CALB), in the presence of an alcohol. This would result in the separation of the enantiomers, with one being converted to a monoester, which could then be cyclized to the desired chiral anhydride through chemical means. Lipases are well-documented for their utility in the stereoselective acylation of alcohols using anhydrides as acyl donors. nih.govresearchgate.netacs.org

Another potential biocatalytic pathway could involve the use of Baeyer-Villiger monooxygenases (BVMOs). These enzymes are known to catalyze the oxidation of cyclic ketones to lactones with high regio- and enantioselectivity. nih.gov A suitably substituted cyclopentanone precursor could theoretically be converted to the corresponding lactone, which might then be further transformed into the target dihydrofurandione structure.

Reductive cyclization of a γ-ketoester is another plausible biocatalytic strategy. An appropriately designed γ-ketoester could be subjected to the action of an alcohol dehydrogenase or a transaminase, leading to a hydroxy- or amino-ester that could spontaneously cyclize to form the lactone or lactam ring. nih.gov While this is more commonly applied to lactones and lactams, the principles could be adapted for the synthesis of the anhydride ring system.

The table below summarizes potential chemoenzymatic and biocatalytic strategies for the synthesis of 3-isopropyl-3-methyldihydrofuran-2,5-dione.

Strategy Enzyme Class Potential Precursor Transformation Key Advantage
Chemoenzymatic ResolutionLipase (e.g., CALB)Racemic 2-isopropyl-2-methylsuccinic acidEnantioselective esterification followed by chemical cyclizationHigh enantioselectivity
Biocatalytic OxidationBaeyer-Villiger Monooxygenase (BVMO)Substituted cyclopentanoneRegio- and enantioselective lactonizationHigh stereocontrol
Biocatalytic ReductionAlcohol Dehydrogenaseγ-ketoester derivativeReductive cyclizationMild reaction conditions

It is important to note that these pathways are theoretical and would require significant research and development to be realized for the specific target molecule.

Sustainable and Green Chemistry Approaches in 3-Isopropyl-3-methyldihydrofuran-2,5-dione Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. imist.mahumanjournals.com For the synthesis of 3-isopropyl-3-methyldihydrofuran-2,5-dione, several sustainable and green approaches can be envisioned.

Renewable Feedstocks: A key aspect of green chemistry is the use of renewable starting materials. nih.govu-szeged.hu The synthesis of succinic anhydride and its derivatives from biomass-derived platform chemicals, such as furan (B31954) and maleic anhydride, has been explored. nih.govresearchgate.netrsc.org A similar strategy could be developed for 3-isopropyl-3-methyldihydrofuran-2,5-dione, potentially starting from bio-based precursors that can be chemically or biologically transformed into the required substituted succinic acid, which can then be dehydrated to the anhydride.

Energy-Efficient Synthesis: Microwave-assisted and ultrasound-assisted synthesis are emerging as energy-efficient alternatives to conventional heating methods. nih.govnih.govresearchgate.netyoutube.com Microwave irradiation can significantly accelerate reaction rates, leading to shorter reaction times and potentially higher yields. researchgate.netrsc.orgnih.govnih.gov Ultrasound-assisted synthesis can also enhance reaction rates and yields through acoustic cavitation. nih.govnih.govresearchgate.netyoutube.com The application of these techniques to the cyclization of the corresponding dicarboxylic acid could offer a greener route to the target molecule.

Green Solvents and Catalysts: The use of hazardous organic solvents is a major concern in chemical synthesis. The exploration of green solvents, such as water, ionic liquids, or deep eutectic solvents, could significantly improve the environmental profile of the synthesis. researchgate.net Furthermore, the development of heterogeneous catalysts that can be easily separated and recycled would be a significant advancement. mit.eduprinceton.edu For instance, an efficient route to cyclic anhydrides from dicarboxylic acids using a catalyst prepared from MgCl2 and dialkyl dicarbonates has been reported. researchgate.netacs.org

The following table outlines some green chemistry principles and their potential application in the synthesis of 3-isopropyl-3-methyldihydrofuran-2,5-dione.

Green Chemistry Principle Application in Synthesis Potential Benefit
Use of Renewable FeedstocksSynthesis from biomass-derived precursors. nih.govu-szeged.hunih.govresearchgate.netrsc.orgReduced reliance on fossil fuels, lower carbon footprint.
Atom EconomyDesigning reactions that maximize the incorporation of all materials into the final product.Reduced waste generation.
Use of Safer Solvents and AuxiliariesEmploying water, ionic liquids, or solvent-free conditions. researchgate.netReduced toxicity and environmental pollution.
Energy EfficiencyUtilizing microwave or ultrasound irradiation for synthesis. nih.govnih.govresearchgate.netyoutube.comresearchgate.netrsc.orgnih.govnih.govShorter reaction times, lower energy consumption.
CatalysisEmploying recyclable heterogeneous catalysts or biocatalysts. mit.eduprinceton.eduIncreased efficiency, reduced waste.

Elucidating the Reactivity Profile and Mechanistic Organic Chemistry of 3 Isopropyl 3 Methyldihydrofuran 2,5 Dione

Ring-Opening Reactions: Hydrolysis, Alcoholysis, and Aminolysis

The core reactivity of 3-isopropyl-3-methyldihydrofuran-2,5-dione involves the nucleophilic acyl substitution at one of its carbonyl carbons, leading to the opening of the dihydrofuran ring. This class of reactions is fundamental to the chemistry of cyclic anhydrides.

Hydrolysis: In the presence of water, 3-isopropyl-3-methyldihydrofuran-2,5-dione is expected to undergo hydrolysis to yield 3-isopropyl-3-methylsuccinic acid. This reaction proceeds via the nucleophilic attack of a water molecule on one of the carbonyl carbons, forming a tetrahedral intermediate which then collapses to the dicarboxylic acid. The reaction is typically slow at neutral pH but can be catalyzed by both acids and bases. The bulky isopropyl and methyl groups at the C-3 position may sterically hinder the approach of the water molecule, potentially leading to a slower rate of hydrolysis compared to unsubstituted succinic anhydride (B1165640).

Alcoholysis: The reaction of 3-isopropyl-3-methyldihydrofuran-2,5-dione with alcohols results in the formation of a monoester of 3-isopropyl-3-methylsuccinic acid. The nucleophilic oxygen of the alcohol attacks a carbonyl carbon, leading to ring opening. The regioselectivity of this attack (i.e., at C-2 or C-5) is generally not a factor in symmetrical anhydrides, but in cases of unsymmetrical substitution on the anhydride ring, steric and electronic factors can influence which carbonyl group is preferentially attacked. For 3-isopropyl-3-methyldihydrofuran-2,5-dione, while the substitution is on the ring and not directly on the carbonyls, the steric bulk of the substituents may influence the trajectory of the incoming alcohol. The rate of alcoholysis is expected to be influenced by the steric bulk of the alcohol, with less hindered primary alcohols reacting more readily than secondary or tertiary alcohols.

Aminolysis: Amines, being stronger nucleophiles than water or alcohols, react readily with 3-isopropyl-3-methyldihydrofuran-2,5-dione to form the corresponding monoamide of 3-isopropyl-3-methylsuccinic acid. The reaction proceeds through a similar nucleophilic acyl substitution mechanism. The steric hindrance at the C-3 position is expected to have a more pronounced effect on the rate of aminolysis, particularly with bulky amines. Computational studies on the aminolysis of succinic anhydride have shown that the reaction can proceed through either a concerted or a stepwise mechanism, and the presence of catalysts can significantly influence the reaction pathway. For sterically hindered anhydrides, the activation energy for the nucleophilic attack is likely to be higher.

Reaction Type Nucleophile Product Expected Influence of Substituents
Hydrolysis H₂O 3-Isopropyl-3-methylsuccinic acid Slower rate due to steric hindrance
Alcoholysis ROH 4-alkoxy-2-isopropyl-2-methyl-4-oxobutanoic acid Rate dependent on alcohol's steric bulk
Aminolysis RNH₂ 4-(alkylamino)-2-isopropyl-2-methyl-4-oxobutanoic acid Slower rate, especially with bulky amines

Electrophilic and Nucleophilic Reactions at the Dione Carbonyls and Ring Positions

The primary sites for nucleophilic attack in 3-isopropyl-3-methyldihydrofuran-2,5-dione are the two electrophilic carbonyl carbons. Electrophilic reactions are less common for the anhydride itself but can occur on the enolate formed under basic conditions.

Nucleophilic Reactions at Carbonyls: Strong nucleophiles, such as Grignard reagents and organolithium compounds, are expected to react with 3-isopropyl-3-methyldihydrofuran-2,5-dione. The reaction of Grignard reagents with succinic anhydrides can lead to the formation of lactones or keto-acids, depending on the reaction conditions and the structure of the anhydride. The steric hindrance from the isopropyl and methyl groups would likely direct the initial attack of the Grignard reagent to the less sterically encumbered carbonyl, although in this symmetrically substituted ring, both carbonyls are electronically equivalent.

Reduction of the carbonyl groups can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄). The reduction of succinic anhydrides with LiAlH₄ typically yields the corresponding diol, in this case, 2-isopropyl-2-methylbutane-1,4-diol. The reaction proceeds through the initial formation of a lactone intermediate which is then further reduced.

Electrophilic Reactions at Ring Positions: The α-protons on the C-4 position of the dihydrofuran ring are acidic and can be removed by a strong base to form an enolate. This enolate can then react with various electrophiles. However, the formation of an enolate at the C-3 position is not possible due to the quaternary nature of this carbon. The reactivity of the enolate at C-4 would be subject to steric hindrance from the adjacent bulky substituents at C-3, potentially influencing the approach of the electrophile.

Rearrangement Reactions and Isomerization Pathways

Rearrangement and isomerization reactions of saturated cyclic anhydrides like 3-isopropyl-3-methyldihydrofuran-2,5-dione are not common under typical laboratory conditions. The five-membered ring is relatively stable, and the carbon skeleton is not prone to spontaneous rearrangement.

Under forcing conditions, such as high temperatures or strong acidic catalysis, rearrangements involving carbocation intermediates could theoretically occur, but such reactions are not well-documented for this class of compounds.

Photochemical reactions, however, can induce transformations. Studies on the thermal and photochemical decomposition of succinic anhydride and 2,3-dimethylsuccinic anhydride have shown that these molecules can undergo fragmentation to produce carbon dioxide, carbon monoxide, and ethylene. While this is a decomposition rather than a rearrangement of the carbon skeleton, it highlights a potential pathway for transformation under high-energy conditions. It is plausible that 3-isopropyl-3-methyldihydrofuran-2,5-dione could undergo similar photofragmentation.

Transition Metal-Catalyzed Transformations and Metal Chelation Properties

Transition metal-catalyzed reactions of succinic anhydrides are a developing area of synthetic chemistry. One notable transformation is the palladium-catalyzed decarbonylation of anhydrides, which can lead to the formation of alkenes. This process typically involves the oxidative addition of the anhydride to the metal center, followed by decarbonylation and subsequent reductive elimination. For 3-isopropyl-3-methyldihydrofuran-2,5-dione, such a reaction could potentially lead to the formation of 3-methyl-2-pentene, although the specific conditions and feasibility for this substituted anhydride are not reported.

The dione functionality of 3-isopropyl-3-methyldihydrofuran-2,5-dione, or more likely, its ring-opened dicarboxylic acid derivative, can act as a chelating agent for various metal ions. The two carboxylate groups of the resulting 3-isopropyl-3-methylsuccinate can coordinate to a metal center, forming a stable chelate ring. The steric bulk of the isopropyl and methyl groups could influence the coordination geometry and the stability of the resulting metal complex.

Radical Reactions and Photoinduced Transformations

The C-H bonds in 3-isopropyl-3-methyldihydrofuran-2,5-dione can be susceptible to radical abstraction under appropriate conditions, such as in the presence of radical initiators. The tertiary C-H bond of the isopropyl group would be the most likely site for initial radical formation due to its lower bond dissociation energy compared to the primary and secondary C-H bonds. The resulting radical could then undergo various subsequent reactions.

As mentioned in section 3.3, photoinduced transformations of succinic anhydrides can lead to fragmentation. The absorption of UV light can excite the molecule to an electronically excited state, which can then decay through various pathways, including bond cleavage. The primary photochemical process for simple succinic anhydrides is the elimination of CO₂ and CO. It is reasonable to assume that 3-isopropyl-3-methyldihydrofuran-2,5-dione would exhibit similar photochemical reactivity, potentially leading to the formation of propene and other small molecules upon irradiation.

Advanced Spectroscopic and Analytical Characterization for Structural and Purity Assessment of Dihydrofuran 2,5 Diones

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. msu.edu For 3-Isopropyl-3-methyldihydrofuran-2,5-dione, both one-dimensional (1D) and two-dimensional (2D) NMR techniques would be employed to confirm its covalent framework.

¹H NMR spectroscopy would be expected to reveal distinct signals for each unique proton in the molecule. The isopropyl group should exhibit a characteristic septet for the single proton and a doublet for the six equivalent methyl protons. The methyl group at the 3-position would appear as a singlet, and the two diastereotopic protons of the methylene group in the furanone ring would likely present as a pair of doublets.

¹³C NMR spectroscopy would provide information on the carbon skeleton. uobasrah.edu.iq The spectrum would be expected to show signals for the two carbonyl carbons, the quaternary carbon at the 3-position, the methylene carbon in the ring, and the carbons of the isopropyl and methyl groups.

Expected ¹H and ¹³C NMR Data for 3-Isopropyl-3-methyldihydrofuran-2,5-dione

Atom Expected ¹H Chemical Shift (ppm) Expected ¹³C Chemical Shift (ppm) Multiplicity Integration
Isopropyl CH~2.5 - 3.0~35 - 40Septet1H
Isopropyl CH₃~1.0 - 1.2~16 - 18Doublet6H
3-CH₃~1.3 - 1.5~20 - 25Singlet3H
Ring CH₂~2.8 - 3.2 (diastereotopic)~30 - 35AB quartet2H
C=O (C2)-~170 - 175--
C=O (C5)-~175 - 180--
Quaternary C (C3)-~45 - 50--

Note: The chemical shifts are estimated values and may vary depending on the solvent and other experimental conditions. No published experimental NMR data was found for this specific compound.

High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS)

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule with high accuracy. nih.gov For 3-Isopropyl-3-methyldihydrofuran-2,5-dione (C₈H₁₂O₃), HRMS would be used to confirm its molecular formula by providing a highly accurate mass-to-charge ratio (m/z) of the molecular ion.

Tandem Mass Spectrometry (MS/MS) would be employed to gain further structural information through fragmentation analysis. thermofisher.com By isolating the molecular ion and subjecting it to collision-induced dissociation, a characteristic fragmentation pattern would be generated. Expected fragmentation pathways could include the loss of CO, CO₂, and cleavage of the isopropyl and methyl groups.

Expected HRMS and MS/MS Fragmentation Data for 3-Isopropyl-3-methyldihydrofuran-2,5-dione

Technique Expected Observation
HRMSAccurate mass of the molecular ion [M]⁺ or protonated molecule [M+H]⁺ consistent with the elemental formula C₈H₁₂O₃.
MS/MSCharacteristic fragment ions corresponding to the loss of small neutral molecules (e.g., CO, CO₂) and alkyl groups.

Note: The fragmentation pattern is predictive and would need to be confirmed by experimental data, which was not found in the public domain for this compound.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing their vibrational modes. libretexts.orghoriba.com

Infrared (IR) Spectroscopy would be expected to show strong absorption bands characteristic of the functional groups in 3-Isopropyl-3-methyldihydrofuran-2,5-dione. scienceready.com.au The most prominent features would be the symmetric and asymmetric stretching vibrations of the two carbonyl groups in the anhydride (B1165640) moiety, typically appearing in the region of 1750-1850 cm⁻¹. The C-O-C stretching of the furanone ring would also be observable.

Raman Spectroscopy , being particularly sensitive to non-polar bonds, would complement the IR data. nih.gov It would be useful for observing the C-C skeletal vibrations of the isopropyl and methyl groups.

Expected Vibrational Spectroscopy Data for 3-Isopropyl-3-methyldihydrofuran-2,5-dione

Functional Group Expected IR Absorption (cm⁻¹) Expected Raman Shift (cm⁻¹)
C=O (Anhydride)1750 - 1850 (strong, two bands)Weak
C-O-C (Ring)1000 - 1300 (strong)Moderate
C-H (Aliphatic)2850 - 3000 (medium)Strong

Note: The wavenumbers are typical ranges for these functional groups. Specific values for the title compound are not available in the literature.

Advanced Chromatographic Techniques (HPLC, GC-MS, UPLC) for Purity and Mixture Analysis

Chromatographic techniques are essential for assessing the purity of a compound and for analyzing complex mixtures.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) would be the methods of choice for determining the purity of 3-Isopropyl-3-methyldihydrofuran-2,5-dione. merckmillipore.comnih.gov These techniques separate components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. By using a suitable column and mobile phase, a sharp, symmetrical peak for the target compound would be expected, with any impurities appearing as separate peaks.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. osram.com This technique is particularly useful for volatile and semi-volatile compounds. thermofisher.com For 3-Isopropyl-3-methyldihydrofuran-2,5-dione, GC-MS would allow for the separation of the compound from any volatile impurities, with the mass spectrometer providing identification of each component based on its mass spectrum and retention time.

Chiroptical Spectroscopy (CD, ORD) for Enantiomeric Excess Determination

Since 3-Isopropyl-3-methyldihydrofuran-2,5-dione possesses a chiral center at the 3-position, it can exist as a pair of enantiomers. Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) , are used to study these chiral molecules. wikipedia.orgtaylorfrancis.com

Circular Dichroism (CD) measures the differential absorption of left and right circularly polarized light. daveadamslab.com An enantiomerically pure sample of 3-Isopropyl-3-methyldihydrofuran-2,5-dione would be expected to exhibit a characteristic CD spectrum, while a racemic mixture would be CD silent. The intensity of the CD signal is proportional to the enantiomeric excess.

Optical Rotatory Dispersion (ORD) measures the change in optical rotation as a function of wavelength. This technique can also be used to characterize chiral molecules and determine their stereochemistry.

Electrochemical Methods and Impedance Spectroscopy Characteristics

Electrochemical methods can provide insights into the redox properties of a molecule. mdpi.com Techniques such as cyclic voltammetry could be used to investigate the oxidation and reduction potentials of 3-Isopropyl-3-methyldihydrofuran-2,5-dione. This would provide information about its electronic structure and its propensity to participate in electron transfer reactions.

Electrochemical Impedance Spectroscopy (EIS) could be employed to study the behavior of the compound at an electrode-electrolyte interface. ntnu.edu This technique can provide information about charge transfer resistance and other interfacial phenomena.

Computational and Theoretical Investigations of 3 Isopropyl 3 Methyldihydrofuran 2,5 Dione

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing valuable insights into the electronic structure and geometric parameters of molecules. For a compound like 3-Isopropyl-3-methyldihydrofuran-2,5-dione, DFT calculations would typically be employed to determine optimized molecular geometry, including bond lengths, bond angles, and dihedral angles. Furthermore, these calculations can elucidate electronic properties such as the distribution of electron density, molecular orbital energies (HOMO-LUMO gap), and electrostatic potential maps.

Despite the routine application of DFT to a wide array of organic molecules, a specific search of the scientific literature did not yield any published studies presenting DFT calculations for 3-Isopropyl-3-methyldihydrofuran-2,5-dione. Therefore, no data tables of its computed geometric or electronic properties are currently available.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a powerful computational method used to study the dynamic behavior of molecules over time. For a flexible molecule such as 3-Isopropyl-3-methyldihydrofuran-2,5-dione, which possesses a rotatable isopropyl group, MD simulations would be instrumental in exploring its conformational landscape. Such studies could identify the most stable conformers, the energy barriers between them, and how the molecule's shape changes in different environments (e.g., in various solvents). Additionally, MD simulations can provide insights into intermolecular interactions, such as how molecules of the compound interact with each other or with other molecules in a solution.

A review of published research indicates that no molecular dynamics simulation studies have been specifically conducted on 3-Isopropyl-3-methyldihydrofuran-2,5-dione. As a result, there is no available data on its conformational preferences or intermolecular interaction patterns from this theoretical perspective.

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Studies

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of a compound with its biological activity or a particular property. These studies are fundamental in the fields of drug discovery and materials science for predicting the properties of new compounds. Cheminformatics tools are often used in conjunction with QSAR to manage and analyze large datasets of chemical information. For 3-Isopropyl-3-methyldihydrofuran-2,5-dione, QSAR studies could potentially predict its biological activities based on calculated molecular descriptors.

However, the scientific literature does not appear to contain any QSAR or cheminformatics studies involving 3-Isopropyl-3-methyldihydrofuran-2,5-dione. This suggests that its biological activity profile has not been computationally modeled or correlated with its structural features in a systematic way.

Reaction Pathway Modeling and Transition State Analysis

Computational modeling of reaction pathways is a critical tool for understanding the mechanisms of chemical reactions. This involves calculating the energies of reactants, products, intermediates, and transition states to map out the most likely route a reaction will follow. For 3-Isopropyl-3-methyldihydrofuran-2,5-dione, such studies could investigate its synthesis, degradation, or reactions with other chemical species. Transition state analysis would be key to determining the activation energies and reaction rates.

To date, there are no published computational studies that model the reaction pathways or analyze the transition states for reactions involving 3-Isopropyl-3-methyldihydrofuran-2,5-dione. Consequently, its reactivity from a theoretical and mechanistic standpoint remains unexplored in the scientific literature.

Utility of 3 Isopropyl 3 Methyldihydrofuran 2,5 Dione in Complex Organic Synthesis

Role as Versatile Synthetic Building Blocks for Heterocyclic Systems

3-Isopropyl-3-methyldihydrofuran-2,5-dione, as a geminally disubstituted succinic anhydride (B1165640), is a precursor for a range of heterocyclic compounds. The anhydride ring is susceptible to cleavage by a variety of nucleophiles, leading to the formation of functionalized succinic acid derivatives that can be further cyclized to generate heterocyclic systems.

One of the most direct applications of succinic anhydrides in heterocyclic synthesis is their reaction with amines to form succinimides. This transformation proceeds through a nucleophilic acyl substitution, where the amine attacks one of the carbonyl carbons, leading to ring opening, followed by an intramolecular condensation to form the five-membered imide ring. researchgate.net The presence of the isopropyl and methyl groups at the 3-position of the furanone ring introduces steric bulk, which can influence the regioselectivity of the initial nucleophilic attack and the conformational properties of the resulting succinimide.

Furthermore, succinic anhydrides can participate in annulation reactions to construct more complex heterocyclic scaffolds. For instance, the reaction of succinic anhydride with 1,3-azadienes provides a pathway to allylic 2-oxopyrrolidines, which are valuable structures in medicinal chemistry. nih.govrsc.org This formal cycloaddition reaction creates vicinally functionalized γ-lactams with a high degree of stereocontrol. nih.gov The 3,3-disubstitution pattern of 3-isopropyl-3-methyldihydrofuran-2,5-dione would be incorporated into the final pyrrolidinone structure, offering a route to highly substituted and potentially chiral heterocyclic products.

The following table summarizes the types of heterocyclic systems that can, in principle, be synthesized from 3-isopropyl-3-methyldihydrofuran-2,5-dione based on the known reactivity of succinic anhydrides.

NucleophileIntermediate ProductHeterocyclic System
Primary Amine (R-NH₂)N-Substituted succinamic acidN-Substituted Succinimide
Hydrazine (H₂NNH₂)Succinoyl hydrazidePyridazinedione derivative
1,3-AzadieneAllylic carboxylic acidAllylic 2-oxopyrrolidine

Precursors for Complex Molecular Architectures and Bioactive Molecules

The reactivity of 3-isopropyl-3-methyldihydrofuran-2,5-dione extends beyond the synthesis of simple heterocycles, positioning it as a precursor for more intricate molecular architectures, including those with recognized biological activity. The anhydride functionality serves as a latent dicarboxylic acid, which can be unmasked through hydrolysis or other ring-opening reactions. libretexts.orgyoutube.com This allows for the introduction of two carboxylic acid moieties in a single step, which can then be further manipulated to build molecular complexity.

For example, the ring-opening of the anhydride with an alcohol under catalytic conditions would yield a monoester derivative of 2-isopropyl-2-methylsuccinic acid. These derivatives are useful intermediates in the synthesis of a variety of compounds, including polymers and pharmacologically active agents. The gem-dialkyl substitution pattern can be a key feature in the design of enzyme inhibitors or other bioactive molecules by providing a specific steric and electronic environment.

Moreover, the succinic anhydride moiety can be employed in Friedel-Crafts acylation reactions to introduce a 3-carboxypropanoyl group onto an aromatic ring. This reaction provides a direct route to arylbutanoic acid derivatives, which are common substructures in a number of pharmaceuticals. The isopropyl and methyl groups would be retained in the final product, potentially influencing its biological activity and pharmacokinetic properties.

Applications in Total Synthesis of Natural Products with Dihydrofuran-2,5-dione Motifs

The dihydrofuran-2,5-dione core is a structural element found in a number of natural products, often as part of a larger, more complex molecular framework. rsc.orgresearchgate.netmdpi.com While specific examples of the total synthesis of natural products utilizing 3-isopropyl-3-methyldihydrofuran-2,5-dione are not prominent in the literature, the general strategy of employing substituted succinic anhydrides as key building blocks is a valid approach.

The synthesis of natural products containing a furan (B31954) or dihydrofuran ring often involves strategies such as the oxidation of substituted furans or the cyclization of acyclic precursors. researchgate.net In this context, a molecule like 3-isopropyl-3-methyldihydrofuran-2,5-dione could, in principle, be used to introduce a highly substituted four-carbon unit into a synthetic intermediate. The isopropyl and methyl groups provide a specific substitution pattern that could be crucial for matching the stereochemistry and substitution of a natural target.

The general approach would involve the reaction of the anhydride with a suitable nucleophile to open the ring and form a new carbon-carbon or carbon-heteroatom bond. This initial step would be followed by a series of transformations to elaborate the rest of the natural product's structure. The robust nature of the gem-dialkyl substituted succinic acid derivative formed upon ring-opening would likely allow for a wide range of subsequent chemical modifications.

Development of Novel Reagents and Catalysts from 3-Isopropyl-3-methyldihydrofuran-2,5-dione Derivatives

The functional handles present in 3-isopropyl-3-methyldihydrofuran-2,5-dione and its derivatives offer the potential for the development of novel reagents and catalysts. The two carbonyl groups of the anhydride can be differentiated through a selective ring-opening reaction, providing access to monosubstituted succinic acid derivatives. These derivatives, possessing both a carboxylic acid and another functional group (e.g., an ester or an amide), are versatile platforms for further chemical elaboration.

For instance, the carboxylic acid moiety could be anchored to a solid support or a larger molecular scaffold, while the other functional group could be modified to create a catalytic site. The chiral center that can be generated upon selective reaction at one of the carbonyls in a prochiral 3,3-disubstituted succinic anhydride could be exploited in the design of chiral ligands for asymmetric catalysis.

Materials Science and Industrial Applications of Dihydrofuran 2,5 Diones

Polymer Chemistry: Monomers for Advanced Materials

Dihydrofuran-2,5-diones serve as crucial monomers in the synthesis of a variety of polymers. Their strained ring structure makes them susceptible to ring-opening polymerization, a process that allows for the creation of polyesters and other copolymers with tailored properties. The specific side chains attached to the furan (B31954) ring, such as the isopropyl and methyl groups in 3-Isopropyl-3-methyldihydrofuran-2,5-dione, can influence the physical and chemical characteristics of the resulting polymer, such as its thermal stability, solubility, and mechanical strength.

The polymerization process often involves reacting the dihydrofuran-2,5-dione with a diol or another co-monomer to produce long-chain polymers. These polymers can be designed to be biodegradable, making them attractive for applications in environmentally friendly plastics and biomedical devices. Research in this area is ongoing, with a focus on developing new catalysts and polymerization techniques to control the polymer architecture and properties more precisely.

Table 1: Examples of Dihydrofuran-2,5-dione Derivatives in Polymer Synthesis

Dihydrofuran-2,5-dione DerivativePolymer TypePotential Applications
Dihydro-3-(tetrapropenyl)-2,5-furandioneCrosslinking agentAdhesives, Sealants
Unsubstituted Dihydrofuran-2,5-dionePolyesterBiodegradable plastics, Drug delivery systems
3-Isopropylfuran-2,5-dioneSpecialty CopolymersEngineering plastics with modified properties

Functional Materials Development and Composites

The versatility of dihydrofuran-2,5-diones extends to the development of functional materials and composites. By incorporating these molecules into a material's structure, it is possible to impart specific functionalities. For instance, the anhydride (B1165640) group can be reacted with various functional groups to attach different chemical moieties to a surface or a polymer backbone. This can be used to create materials with enhanced adhesion, improved compatibility with other materials in a composite, or specific chemical reactivity.

In the realm of composites, dihydrofuran-2,5-diones can be used as coupling agents to improve the interface between a polymer matrix and a reinforcing filler, such as glass fibers or nanoparticles. A stronger interface leads to a composite material with superior mechanical properties. The ability to tailor the chemical structure of the dihydrofuran-2,5-dione allows for the optimization of its interaction with different types of fillers and matrices.

Role in Solvents and Chemical Process Media

While less common than their application in polymer synthesis, dihydrofuran-2,5-diones can also find use as specialized solvents or as components of chemical process media. Their chemical properties, including their polarity and reactivity, can make them suitable for specific chemical reactions or extraction processes. The anhydride functionality can participate in or catalyze certain reactions, making them "reactive solvents."

Their utility as solvents is often limited by their reactivity, which can lead to unwanted side reactions. However, in controlled environments and for specific applications, they can offer advantages over more conventional solvents. Research in green chemistry is exploring the use of such functionalized molecules as replacements for more hazardous or environmentally persistent solvents.

Flavor and Fragrance Industry Applications for Related Dihydrofuranone Volatiles

While 3-Isopropyl-3-methyldihydrofuran-2,5-dione itself is not typically noted for its aroma, related dihydrofuranone compounds are significant in the flavor and fragrance industry. nih.gov These volatile compounds contribute to the characteristic scents and tastes of many natural products. nih.gov The structural features of the dihydrofuranone ring, along with various substituent groups, give rise to a wide range of sensory profiles, from fruity and creamy to nutty and woody. nih.govnih.gov

The study of these compounds helps flavorists and perfumers to understand and recreate natural aromas, as well as to develop novel scent and flavor combinations. nih.gov For example, certain lactones with a dihydrofuranone core are known to impart creamy and coconut-like notes. nih.gov The understanding of structure-activity relationships in this class of compounds is crucial for the targeted synthesis of new molecules with desired organoleptic properties. nih.gov

Table 2: Examples of Dihydrofuranone Volatiles in the Flavor and Fragrance Industry

Compound NameAroma/Flavor ProfileCommon Natural Occurrence
Dihydro-5-pentyl-2(3H)-furanoneCoconut, creamyMilk-flavored tea nih.gov
Sotolon (3-Hydroxy-4,5-dimethyl-2(5H)-furanone)Fenugreek, maple syrup, curryFenugreek seeds, aged sake
Furaneol (2,5-Dimethyl-4-hydroxy-3(2H)-furanone)Strawberry, caramelStrawberries, pineapple

Future Research Directions and Unexplored Avenues for 3 Isopropyl 3 Methyldihydrofuran 2,5 Dione

Structure-Based Drug Design and Target Identification for Novel Bioactive Analogs

The field of drug discovery is constantly in search of novel molecular scaffolds that can be developed into potent and selective therapeutics. The 3,3-disubstituted succinic anhydride (B1165640) motif present in 3-Isopropyl-3-methyldihydrofuran-2,5-dione offers a unique three-dimensional structure that could be exploited for structure-based drug design.

Future research should focus on the synthesis of a library of analogs of 3-Isopropyl-3-methyldihydrofuran-2,5-dione with systematic variations in the alkyl substituents at the C3 position. These analogs could then be screened against a panel of biological targets. Computational methods, such as molecular docking and pharmacophore modeling, can be employed to predict potential biological targets and guide the design of new analogs with improved binding affinities. For instance, derivatives of succinic acid have shown inhibitory activity against enzymes like acetylcholinesterase, suggesting a potential starting point for investigation.

A hypothetical screening of 3-Isopropyl-3-methyldihydrofuran-2,5-dione analogs against a panel of kinases could yield data similar to that presented in the interactive table below, which would be instrumental in identifying a lead compound for further optimization.

Table 1: Hypothetical Kinase Inhibition Profile of 3-Isopropyl-3-methyldihydrofuran-2,5-dione Analogs

Compound ID R1 Group R2 Group Kinase A IC50 (µM) Kinase B IC50 (µM) Kinase C IC50 (µM)
J-101 Isopropyl Methyl 5.2 >100 15.8
J-102 Cyclohexyl Methyl 2.1 89.3 7.4
J-103 Isopropyl Ethyl 8.9 >100 25.1
J-104 tert-Butyl Methyl 1.5 50.1 3.2

Mechanistic Studies of Biological Interactions at the Molecular Level

Understanding how a molecule interacts with its biological target at the molecular level is crucial for rational drug design. The succinic anhydride moiety is known to be reactive towards nucleophilic residues in proteins, such as lysine and serine. researchgate.net This reactivity could be harnessed to design covalent inhibitors, which can offer advantages in terms of potency and duration of action.

Future mechanistic studies should aim to identify the specific protein targets of 3-Isopropyl-3-methyldihydrofuran-2,5-dione and its bioactive analogs. Techniques such as affinity chromatography, mass spectrometry-based proteomics, and X-ray crystallography could be employed to identify the binding partners and elucidate the precise binding mode. Investigating the reactivity of the anhydride ring with key amino acid residues within the active site of a target protein will provide valuable insights into the mechanism of action. researchgate.net

High-Throughput Screening for Novel Applications

High-throughput screening (HTS) is a powerful tool for discovering new applications for chemical compounds by testing them against a large number of biological assays. mdpi.commdpi.com Given that the biological activity profile of 3-Isopropyl-3-methyldihydrofuran-2,5-dione is largely unknown, HTS campaigns could uncover unexpected and valuable therapeutic applications.

Libraries of diverse small molecules are routinely screened to identify hits for various diseases. stanford.eduku.edu A library containing 3-Isopropyl-3-methyldihydrofuran-2,5-dione and its derivatives could be screened against a wide array of targets, including G-protein coupled receptors (GPCRs), ion channels, and nuclear receptors. Furthermore, phenotypic screening assays, which measure the effect of a compound on cell morphology or function, could reveal novel bioactivities without a preconceived target. The results from such screens can open up entirely new avenues of research for this class of compounds.

Advanced Catalyst Design for Selective Synthesis of Isomers

The 3-position of 3-Isopropyl-3-methyldihydrofuran-2,5-dione is a quaternary stereocenter, meaning that the molecule can exist as a pair of enantiomers. As the biological activity of chiral molecules is often dependent on their stereochemistry, the development of methods for the stereoselective synthesis of each enantiomer is of paramount importance.

Future research in this area should focus on the design and application of advanced catalysts for the asymmetric synthesis of 3,3-disubstituted succinic anhydrides. nih.govpnas.orgfrontiersin.orgnih.govacs.org Chiral Lewis acids, organocatalysts, or transition metal complexes could be explored to catalyze the enantioselective construction of the quaternary stereocenter. nih.govpnas.orgfrontiersin.orgnih.govacs.org The development of a catalytic, enantioselective method would provide access to optically pure samples of each isomer, enabling a thorough investigation of their respective biological activities.

Table 2: Potential Catalytic Systems for Asymmetric Synthesis

Catalyst Type Chiral Ligand/Motif Potential Reaction Expected Outcome
Transition Metal Chiral Phosphine Ligands Asymmetric Alkylation High enantioselectivity
Organocatalyst Chiral Amine/Squaramide Michael Addition Control over stereocenter
Lewis Acid Chiral Bis(oxazoline) Ligands Conjugate Addition Formation of quaternary center

Exploration of Novel Reaction Pathways and Reactivity Patterns

The succinic anhydride ring is a versatile functional group that can participate in a variety of chemical transformations. While reactions such as hydrolysis, aminolysis, and esterification are well-known, the specific substitution pattern of 3-Isopropyl-3-methyldihydrofuran-2,5-dione may lead to novel reactivity. The steric hindrance imposed by the gem-dialkyl substituents could influence the regioselectivity and stereoselectivity of ring-opening reactions. rsc.org

Future research should explore the reactivity of 3-Isopropyl-3-methyldihydrofuran-2,5-dione under a variety of reaction conditions to uncover novel transformations. For example, reactions with organometallic reagents, cycloaddition reactions, or rearrangements could lead to the synthesis of novel heterocyclic scaffolds with interesting properties. Understanding the unique reactivity patterns of this sterically hindered succinic anhydride derivative could expand its utility as a building block in organic synthesis.

Q & A

Q. What synthetic methodologies are optimal for preparing 3-isopropyl-3-methyldihydrofuran-2,5-dione, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of dihydrofuran-2,5-dione derivatives typically employs acid-catalyzed cyclization of substituted maleic anhydrides or ketones. For example, analogous compounds like 2,4-dimethyl-2,5-dihydrofuran (SE 30) were synthesized via acid-mediated cyclization of pre-functionalized precursors . Key parameters include temperature control (20–80°C), solvent polarity (e.g., dichloromethane or THF), and stoichiometric ratios of catalysts (e.g., p-toluenesulfonic acid). Optimization requires monitoring by TLC or GC-MS to minimize side reactions like over-oxidation or dimerization.

Q. How can spectroscopic techniques (NMR, IR) resolve structural ambiguities in 3-isopropyl-3-methyldihydrofuran-2,5-dione?

Methodological Answer:

  • NMR: The compound’s cyclic ester structure produces distinct 1H^1H NMR signals for methyl (δ ~1.1–1.3 ppm) and isopropyl groups (δ ~2.4–2.8 ppm for methine protons). For example, 2,4-dimethyl-2,5-dihydrofuran showed a multiplet at δ 4.65–5.12 ppm for the furan ring protons .
  • IR: The carbonyl stretch (C=O) of the dione appears at ~1750–1780 cm1^{-1}, while ether (C-O-C) vibrations occur near 1100–1250 cm1^{-1} . Overlapping signals can be resolved using 2D NMR (e.g., HSQC, HMBC) or isotopic labeling.

Advanced Research Questions

Q. What strategies address contradictions in crystallographic vs. computational data for the ring conformation of 3-isopropyl-3-methyldihydrofuran-2,5-dione?

Methodological Answer: Discrepancies between experimental (X-ray) and computational (DFT) models often arise from dynamic effects (e.g., ring puckering). For example, in 3-phenyltetrahydrofuran-2,5-dione, X-ray data revealed a planar dione ring (max deviation: 0.014 Å) but predicted slight puckering via DFT . To resolve contradictions:

Perform variable-temperature crystallography to assess thermal motion.

Use QM/MM hybrid methods to account for solvent and crystal-packing effects.

Validate with solid-state NMR to compare experimental and simulated chemical shifts.

Q. How can structure-activity relationship (SAR) studies elucidate the bioactivity of 3-isopropyl-3-methyldihydrofuran-2,5-dione derivatives?

Methodological Answer: SAR analysis requires systematic substitution at the isopropyl or methyl groups. For instance, modifying the tetrazole moiety in pyrrolidine-2,5-dione derivatives enhanced agonistic activity by 2-fold, as shown in GPR119-Gs complex studies . Steps include:

Synthesize analogs with halogens, hydroxyl, or aryl groups.

Test in vitro bioactivity (e.g., antiviral assays, enzyme inhibition).

Correlate substituent electronic effects (Hammett σ values) with activity trends.

Use molecular docking to map binding interactions (e.g., with viral proteases or receptors ).

Q. What analytical challenges arise in quantifying trace impurities during the synthesis of 3-isopropyl-3-methyldihydrofuran-2,5-dione?

Methodological Answer: Impurities like unreacted maleic anhydride or dimerized byproducts require advanced separation techniques:

  • HPLC: Use a C18 column with a water-acetonitrile gradient (0.1% TFA) for polar impurities.
  • GC-MS: Detect volatile side products (e.g., isopropyl alcohol derivatives) via electron ionization .
  • LC-MS/MS: Quantify non-volatile impurities at ppm levels using MRM (multiple reaction monitoring).

Experimental Design and Data Analysis

Q. How to design a kinetic study for the hydrolysis of 3-isopropyl-3-methyldihydrofuran-2,5-dione under varying pH conditions?

Methodological Answer:

Prepare buffered solutions (pH 2–12) with controlled ionic strength.

Monitor hydrolysis via UV-Vis (loss of carbonyl absorbance at ~260 nm) or 1H^1H NMR (disappearance of furan protons).

Calculate rate constants (kobsk_{\text{obs}}) using pseudo-first-order kinetics.

Plot pH-rate profile to identify acid/base catalysis mechanisms, referencing analogous studies on succinic anhydrides .

Q. How to interpret conflicting bioactivity data between in vitro and in vivo models for dihydrofuran-2,5-dione derivatives?

Methodological Answer: Discrepancies may stem from metabolic instability or off-target effects. For example, marine-derived diketopiperazine diones showed potent in vitro anti-H1N1 activity (IC50_{50} ~6.8 μM) but limited in vivo efficacy due to rapid clearance . Mitigation strategies:

Perform metabolite profiling (e.g., liver microsomes).

Use prodrug approaches to enhance bioavailability.

Validate targets via CRISPR knockouts or siRNA silencing.

Advanced Analytical Techniques

Q. How does X-ray crystallography resolve stereochemical ambiguities in dihydrofuran-2,5-dione derivatives?

Methodological Answer: X-ray diffraction provides absolute configuration data. For 3-phenyltetrahydrofuran-2,5-dione, the dihedral angle between the dione ring and phenyl group (85.68°) confirmed spatial arrangement . Key steps:

Grow single crystals via vapor diffusion (e.g., hexane/ethyl acetate).

Collect data at 298 K using Cu-Kα radiation.

Refine structures with SHELXL, analyzing hydrogen-bonding networks (e.g., C–H⋯O interactions).

Q. What role do non-covalent interactions (e.g., C–H⋯H) play in the solid-state stability of dihydrofuran-2,5-dione crystals?

Methodological Answer: In 3,4-dibromo-2,2,5,5-tetraphenyldihydrofuran, Br⋯Br contacts (3.5 Å) and C–H⋯H interactions (2.3–2.7 Å) stabilized the lattice . Analyze via:

Hirshfeld surface analysis to quantify interaction contributions.

Thermal gravimetry (TGA) to correlate packing efficiency with melting points.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.